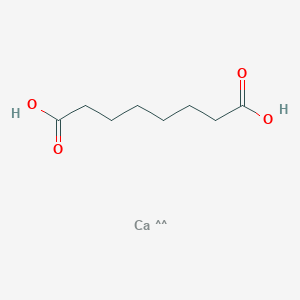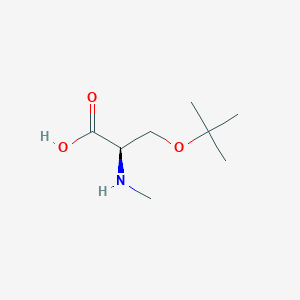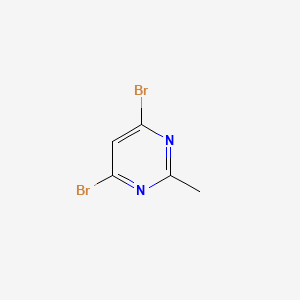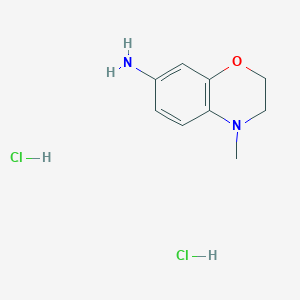
4-Cyclobutylpiperidine hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-Cyclobutylpiperidine hydrochloride, there are general methods for the synthesis of similar compounds . For instance, a synthetic method of 4- (chloromethyl)pyridine hydrochloride involves several steps including oxidation, reaction under acid conditions, reduction, and reaction with thionyl chloride .Physical And Chemical Properties Analysis
4-Cyclobutylpiperidine hydrochloride is a liquid at room temperature . Its molecular weight is 139.24 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Metabolism and Drug Design
4-Cyclobutylpiperidine hydrochloride and related compounds are metabolized by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. This metabolism is critical for understanding drug interactions and optimizing drug design. Molecular and quantum mechanical approaches can provide insights into these processes, facilitating the development of more effective drugs (Sun & Scott, 2011).
Anti-Inflammatory and Anti-Viral Properties
Compounds with cyclobutyl structures have demonstrated potential in treating various health conditions. For instance, 4-cyclobutyl derivatives have shown efficacy as anti-inflammatory agents, offering insights into new therapeutic approaches for inflammatory diseases (Dohi et al., 1993). Additionally, some cyclobutyl-containing pyrimidine derivatives have exhibited significant anti-influenza virus activity, suggesting their potential in antiviral drug development (Hisaki et al., 1999).
Cancer Treatment and Chemotherapy
Cyclobutyl compounds, including derivatives of 4-cyclobutylpiperidine hydrochloride, have shown promising results in cancer treatment. Platinum-based anticancer drugs containing cyclobutyl fragments, in particular, have achieved success in treating cancer, highlighting the potential of these compounds in oncology (Ren et al., 2022).
Neurological Applications
In the realm of neurology, 4-cyclobutylpiperidine derivatives have been explored for their effects on neuronal functions. For instance, the impact of these compounds on vestibular function has been studied, providing insights into their potential applications in treating neurological disorders (Gutner et al., 1954).
Pharmacokinetics and Drug Formulation
Understanding the pharmacokinetics of drugs like 4-cyclobutylpiperidine hydrochloride is essential for effective drug formulation. Studies have focused on the concentration and distribution of these drugs in the body, helping to inform dosage and administration strategies for optimal therapeutic effects (Evenhuis et al., 1981).
properties
IUPAC Name |
4-cyclobutylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAFEUISIVLSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylpiperidine hydrochloride | |
CAS RN |
1448682-52-7 | |
| Record name | 4-cyclobutylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




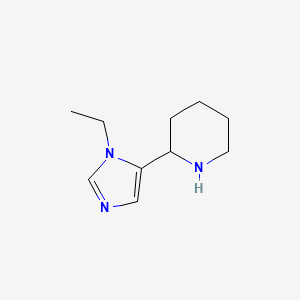
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)
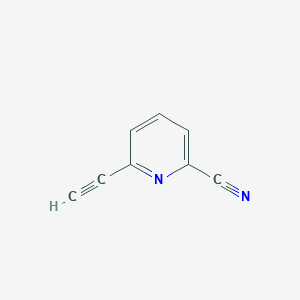
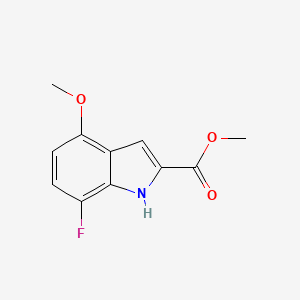
![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)


